2-(1,1-Difluoroethyl)piperazine
Description
2-(1,1-Difluoroethyl)piperazine is a piperazine derivative featuring a difluoroethyl substituent at the 2-position of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. The 1,1-difluoroethyl group introduces electronegative and steric effects, which can enhance metabolic stability and influence receptor binding compared to non-fluorinated analogs.
Properties
CAS No. |
111781-50-1 |
|---|---|
Molecular Formula |
C6H12F2N2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)piperazine |
InChI |
InChI=1S/C6H12F2N2/c1-6(7,8)5-4-9-2-3-10-5/h5,9-10H,2-4H2,1H3 |
InChI Key |
NDQXSRKVNSUVEW-UHFFFAOYSA-N |
SMILES |
CC(C1CNCCN1)(F)F |
Canonical SMILES |
CC(C1CNCCN1)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Piperazine derivatives are highly tunable scaffolds; substituents at the 1-, 2-, or 4-positions critically define their biological and physicochemical profiles. Below is a comparative analysis of 2-(1,1-Difluoroethyl)piperazine with key analogs:
Structural and Physicochemical Properties
Key Observations :
- Fluorine Substitution : Fluorinated groups (e.g., 2-fluorobenzyl, trifluoromethyl) improve metabolic stability and binding affinity to targets like dopamine transporters (DAT) or serotonin receptors . The difluoroethyl group in this compound likely offers similar advantages.
Pharmacological Activity
- Dopamine Transporter (DAT) Binding: GBR 12909 (1-[bis(4-fluorophenyl)methoxy]ethyl-4-(3-phenylpropyl)piperazine): High DAT affinity (IC₅₀ = 1.4–8.2 nM) with selectivity over serotonin transporters (SERT) . this compound: Fluorine atoms may enhance DAT binding via hydrophobic interactions, but empirical studies are needed.
Antidiabetic Activity :
- Environmental Reactivity: Piperazine moieties in fluoroquinolones undergo MnO₂-mediated oxidation at the N1 atom, leading to dealkylation/hydroxylation . Fluorinated derivatives like this compound may exhibit slower degradation due to fluorine’s stabilizing effects.
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